molecular formula C11H13NO2 B061681 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid CAS No. 185854-45-9

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid

Cat. No.: B061681
CAS No.: 185854-45-9
M. Wt: 191.23 g/mol
InChI Key: AMVYWECHDZNEQM-UHFFFAOYSA-N
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Description

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a quinoline ring system that is partially hydrogenated, making it a tetrahydroquinoline derivative. The presence of an acetic acid moiety further enhances its chemical reactivity and potential for diverse applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives, hydrogenated tetrahydroquinoline compounds, and various substituted acetic acid derivatives .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVYWECHDZNEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399307
Record name (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185854-45-9
Record name (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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